3,5-Dimethyl-1,2,4-trithiolane

描述

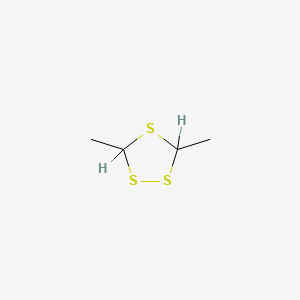

3,5-Dimethyl-1,2,4-trithiolane: is an organic compound with the molecular formula C4H8S3 and a molecular weight of 152.301 g/mol . It is a member of the trithiolane family, characterized by a five-membered ring containing three sulfur atoms and two carbon atoms. This compound is known for its distinctive sulfurous odor and is found in various natural sources such as boiled beef, cooked chicken, pork, mutton, roasted filberts, dried kidney beans, shrimps, clams, and mushrooms .

准备方法

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1,2,4-trithiolane can be synthesized from acetaldehyde. The reaction involves the condensation of acetaldehyde with hydrogen sulfide in the presence of a catalyst, typically an acid . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, and the product is purified using distillation or crystallization techniques.

化学反应分析

Types of Reactions: 3,5-Dimethyl-1,2,4-trithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, and the major products formed are sulfoxides and sulfones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction conditions include maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles. Common reagents include halogenating agents like chlorine or bromine, and the reaction conditions involve maintaining a controlled temperature and using a suitable solvent.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Flavoring Agent in Food Industry

3,5-Dimethyl-1,2,4-trithiolane is extensively used as a flavoring agent in the food industry. Its unique aroma contributes to the sensory characteristics of various meat products, including roasted pork and beef. The compound's presence in foods such as crustaceans and nuts suggests its potential role as a biomarker for these foods .

Research indicates that this compound possesses antimicrobial properties attributed to its sulfur content. Studies have explored its interaction with biological systems, particularly focusing on its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction may modulate enzyme activity and influence metabolic pathways related to sulfur compounds .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing other sulfur-containing compounds. Its ability to undergo oxidation and reduction reactions makes it valuable in studying reaction mechanisms involving sulfur atoms .

Pharmaceutical Development

The potential use of this compound in pharmaceutical applications is being investigated. Its role in metabolic pathways related to sulfur compounds positions it as a candidate for developing new therapeutic agents targeting these pathways .

Case Study 1: Flavor Profile Analysis

A study conducted on various meat products identified the presence of this compound as a significant contributor to the aroma profile of cooked meats. The compound was quantified using advanced chromatographic techniques to establish its concentration levels across different cooking methods.

Case Study 2: Antimicrobial Properties

Research examining the antimicrobial effects of organosulfur compounds highlighted the potential of this compound against specific bacterial strains. The study utilized disc diffusion methods to assess inhibition zones and determined effective concentrations for potential use as a natural preservative.

Case Study 3: Organic Synthesis Applications

A synthetic chemistry study demonstrated the utility of this compound as a starting material for synthesizing novel sulfur-containing compounds. The research focused on optimizing reaction conditions to enhance yield and purity.

作用机制

The mechanism of action of 3,5-Dimethyl-1,2,4-trithiolane involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The compound’s ability to undergo oxidation and reduction reactions also contributes to its mechanism of action, as it can participate in redox reactions within biological systems .

相似化合物的比较

3,5-Dimethyl-1,2,4-trithiolane can be compared with other similar compounds, such as:

2,5-Dimethyl-1,3,4-trithiolane: This compound has a similar structure but differs in the position of the sulfur atoms within the ring.

3,5-Dimethyl-1,2,4-trithiolan: Another isomer with a different arrangement of sulfur atoms.

3,5-Methylethyl-1,2,4-trithiolane: A compound with a similar ring structure but different substituents on the carbon atoms.

Uniqueness: this compound is unique due to its specific arrangement of sulfur atoms and methyl groups, which contribute to its distinctive odor and reactivity. Its presence in various natural sources and its applications in different fields further highlight its uniqueness.

生物活性

3,5-Dimethyl-1,2,4-trithiolane (C4H8S3) is an organosulfur compound known for its unique biological activities and applications in various fields including chemistry, biology, and food science. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications supported by research findings and case studies.

This compound has a molecular weight of 152.301 g/mol and is characterized by its sulfur-containing structure. It can be synthesized through the condensation of acetaldehyde with hydrogen sulfide in the presence of an acid catalyst. This compound is significant in organic synthesis as a reagent for preparing other sulfur-containing compounds.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Covalent Bond Formation : The sulfur atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.

- Redox Reactions : The compound can undergo oxidation and reduction reactions, participating in redox processes that are crucial for cellular metabolism.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial properties. Its sulfur content may contribute to its effectiveness against various microbial strains. Studies have explored its use in food preservation due to these properties .

Flavoring Agent

In the food industry, this compound is recognized for its meaty aroma and flavor. It is utilized as a flavoring agent in meat products and has been shown to enhance the sensory characteristics of foods such as sausages and instant coffee . The compound's ability to impart a roasted flavor profile makes it valuable in culinary applications.

Sensory Evaluation in Food Products

A series of studies have evaluated the sensory impact of this compound on various food products:

- Liver Pâté : When added at concentrations of 0.075 ppm and 0.150 ppm, the compound significantly enhanced the meaty flavor profile compared to unflavored samples .

- Hamburgers : In a controlled trial with hamburger mixtures flavored with different concentrations of the compound, sensory panels noted that samples treated with 0.150 ppm exhibited a more pronounced fresh meat taste and a strong roasted aftertaste .

Research Findings

常见问题

Q. What are the established synthetic routes for 3,5-Dimethyl-1,2,4-trithiolane, and what experimental conditions optimize yield?

Basic

A mild and efficient method involves reacting 1,3,5-trithianes with sulfur monochloride (SCl) and sodium sulfide (NaS) under ambient conditions. This one-pot synthesis avoids isolating intermediates, achieving yields up to 67% . Key parameters include:

- Solvent : Dichloromethane or similar inert solvents.

- Temperature : Room temperature (20–25°C).

- Stoichiometry : Molar ratios of 1:1.2 (trithiane:SCl) and excess NaS.

Alternative routes may introduce artifacts, such as unintended formation from HS or solvent interactions during hydrogenolysis .

Q. How is this compound characterized in research settings?

Basic

Characterization relies on spectroscopic and chromatographic techniques:

- NMR :

- H NMR (CDCl): δ 5.04 (q, J = 6.6 Hz, diastereomer A) or δ 4.86 (q, J = 6.6 Hz, trans-diastereomer) .

- C NMR: Peaks at δ 55.7 and 21.4 (diastereomer A) or δ 56.9 and 22.3 (trans) .

- GC-MS : Retention indices (RI) on polar columns (e.g., 1589–1601) and mass fragments (m/z 152 [M], 92, 88) .

- Physical properties : Molecular weight 152.30 g/mol, density 1.197 g/cm, boiling point 228.3°C .

Q. What analytical techniques detect this compound in natural matrices?

Basic

Solid-phase microextraction (SPME) coupled with GC-MS is preferred for volatile analysis:

- SPME fiber : Polydimethylsiloxane/divinylbenzene (PDMS/DVB) for trapping sulfur volatiles .

- GC conditions : Polar capillary columns (e.g., DB-5MS), temperature ramp from 40°C to 250°C at 4°C/min .

- Quantitation : Relative peak area (%) against internal standards, with detection limits <0.1 µg/kg in plant tissues .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Advanced

Discrepancies in NMR or MS data may arise from:

- Diastereomerism : Cis/trans configurations produce distinct splitting patterns (e.g., δ 5.04 vs. 4.86 in H NMR) .

- Column calibration : Use NIST-certified retention indices (e.g., RI 1589 on DB-5MS) to standardize GC-MS workflows .

- Artifact mitigation : Avoid HS contamination and solvent interactions during synthesis . Cross-validate with high-resolution MS (HRMS) or X-ray crystallography if available .

Q. What factors ensure reproducibility in synthesizing this compound?

Advanced

Critical considerations include:

- Purity of reagents : Use freshly distilled SCl to prevent oxidation byproducts.

- Moisture control : Conduct reactions under anhydrous conditions (e.g., argon atmosphere) to avoid hydrolysis .

- Diastereomer separation : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate cis/trans forms .

- Yield optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. What toxicological data inform safe handling protocols for this compound?

Advanced

EFSA and JECFA evaluations indicate:

- NOAEL : 1.9 mg/kg bw/day (rat studies) with a safety margin of 3.1 × 10 at estimated human intake (0.065 µg/kg/day) .

- Handling precautions : Use fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation .

- Waste disposal : Neutralize with 10% NaOH solution before incineration to avoid HS release .

Q. How do reaction mechanisms differ between synthetic routes?

Advanced

- Trithiane route : Involves nucleophilic substitution where SCl reacts with trithiane to form a dichloro intermediate, followed by NaS-mediated cyclization .

- Artifact formation : In hydrogenolysis, HS and disulfanes may condense with solvents (e.g., dioxane) to form trithiolanes, requiring careful solvent selection .

- Stereoselectivity : Cis/trans ratios depend on steric hindrance during ring closure (e.g., methyl vs. ethyl substituents) .

Q. What natural sources contain this compound, and how is it extracted?

Basic

The compound occurs in:

属性

IUPAC Name |

3,5-dimethyl-1,2,4-trithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRUNLRFNNTTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1SC(SS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865108 | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

43.00 to 45.00 °C. @ 0.70 mm Hg | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.241-1.261 | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23654-92-4 | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023654924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trithiolane, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,2,4-trithiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-1,2,4-TRITHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN903SX70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。